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molecular formula C8H9Cl2NS B8367784 5-Chloro-2-[(3-chloropropyl)thio]pyridine

5-Chloro-2-[(3-chloropropyl)thio]pyridine

Cat. No. B8367784
M. Wt: 222.13 g/mol
InChI Key: PTUPACQOGUBCMI-UHFFFAOYSA-N
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Patent
US08017610B2

Procedure details

5-Chloropyridine-2-thiol (600 mg, 4.12 mmol) synthesized in Example (119a) was dissolved in methanol (15 mL), and 28% sodium methoxide/methanol solution (0.95 mL, 4.94 mmol) and 1-bromo-3-chloropropane (0.61 mL, 6.18 mmol) were added, followed by stirring at 60° C. for 1.5 hours. The reaction solution was cooled to room temperature, water (40 mL) was added, and extraction was carried out twice with ethyl acetate (40 mL). The organic layer was washed with saturated brine, and subsequently dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and vacuum drying was carried out to afford the desired compound (849 mg, yield 92%) as a colorless oil.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
sodium methoxide methanol
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Quantity
0.61 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([SH:8])=[N:6][CH:7]=1.C[O-].[Na+].CO.Br[CH2:15][CH2:16][CH2:17][Cl:18].O>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:8][CH2:15][CH2:16][CH2:17][Cl:18])=[N:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
ClC=1C=CC(=NC1)S
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide methanol
Quantity
0.95 mL
Type
reactant
Smiles
C[O-].[Na+].CO
Name
Quantity
0.61 mL
Type
reactant
Smiles
BrCCCCl
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring at 60° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
subsequently dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure, and vacuum
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC=1C=CC(=NC1)SCCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 849 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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